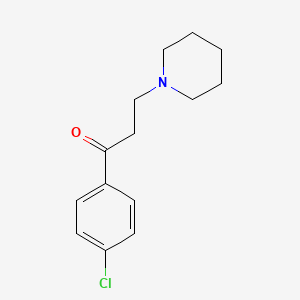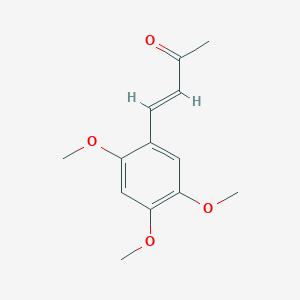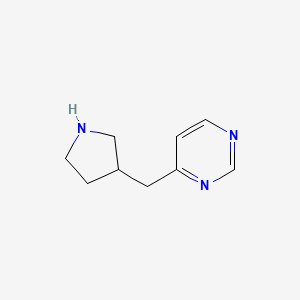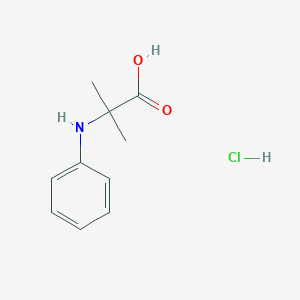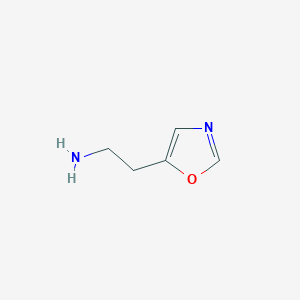
2-(Oxazol-5-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxazol-5-yl)ethan-1-amine is a heterocyclic compound containing an oxazole ring and an amine group The oxazole ring is a five-membered ring with one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazole derivatives, including 2-(Oxazol-5-yl)ethan-1-amine, is the van Leusen reaction. This reaction involves the use of tosylmethylisocyanides (TosMICs) as key intermediates. The reaction typically proceeds under mild conditions and can be performed in various solvents .
Industrial Production Methods
Industrial production of oxazole derivatives often involves multi-step synthesis processes. These processes may include the preparation of intermediate compounds, followed by cyclization reactions to form the oxazole ring. The specific conditions and reagents used can vary depending on the desired product and scale of production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring into oxazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include oxazole-5-carboxylic acids, oxazoline derivatives, and various substituted oxazole compounds .
Aplicaciones Científicas De Investigación
2-(Oxazol-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(Oxazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The oxazole ring can bind to various enzymes and receptors through non-covalent interactions, influencing biological pathways. These interactions can lead to antimicrobial, anticancer, and other therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: A simpler compound with a similar ring structure but without the ethanamine side chain.
Oxazoline: A reduced form of oxazole with a saturated nitrogen atom.
Isoxazole: A structural isomer of oxazole with the nitrogen and oxygen atoms in different positions
Uniqueness
2-(Oxazol-5-yl)ethan-1-amine is unique due to the presence of both an oxazole ring and an amine group.
Propiedades
Fórmula molecular |
C5H8N2O |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
2-(1,3-oxazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H8N2O/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2 |
Clave InChI |
UQXAPRPAMDXKLV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=N1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate](/img/structure/B15323526.png)

![(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15323548.png)
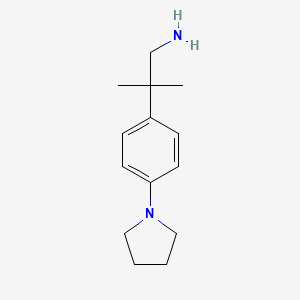
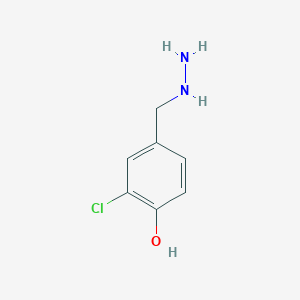
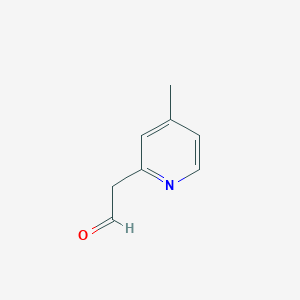
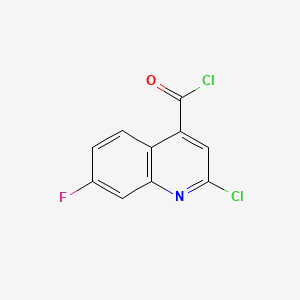
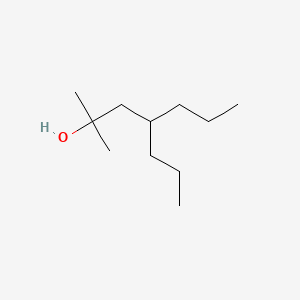
![(7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
